Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride
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Overview
Description
Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. Its structure consists of a bicyclo[2.2.1]heptane ring system with a phosphonic dichloride functional group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptan-2-ylphosphonic dichloride typically involves the reaction of bicyclo[2.2.1]heptan-2-ol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:
Bicyclo[2.2.1]heptan-2-ol+PCl3→Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of advanced purification techniques, such as distillation or recrystallization, is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The dichloride groups can be substituted with other nucleophiles, such as alcohols or amines, to form phosphonate esters or amides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form bicyclo[2.2.1]heptan-2-ylphosphonic acid.
Oxidation and Reduction: The phosphonic group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Phosphonate Esters: Formed from substitution reactions with alcohols.
Phosphonic Acids: Formed from hydrolysis.
Phosphines: Formed from reduction reactions.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential as a bioactive compound in medicinal chemistry.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-2-ylphosphonic dichloride involves its reactivity with various nucleophiles and electrophiles. The phosphonic dichloride group is highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A structurally similar compound without the phosphonic dichloride group.
Bicyclo[2.2.1]heptan-2-ol: The precursor to bicyclo[2.2.1]heptan-2-ylphosphonic dichloride.
Norbornane: Another bicyclic compound with a similar ring structure.
Uniqueness
This compound is unique due to the presence of the phosphonic dichloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and industrial applications.
Biological Activity
Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with a phosphonic acid moiety, which is known to enhance biological activity through various mechanisms. The chemical formula is C7H10Cl2O3P with a molecular weight of approximately 227.03 g/mol.
The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. Phosphonic acids are often recognized for their ability to inhibit enzymes involved in metabolic pathways, particularly those related to phospholipid metabolism.
Enzyme Inhibition
Research indicates that compounds with phosphonic acid groups can act as inhibitors for various enzymes, including:
- Phospholipases : These enzymes play critical roles in cell membrane dynamics and signaling pathways.
- Aminopeptidases : Inhibition can lead to altered peptide processing, impacting numerous physiological processes.
Biological Activity Data
Biological Activity | Effect | Reference |
---|---|---|
Enzyme Inhibition | Reduced activity of phospholipases | |
Antimicrobial Activity | Inhibition of bacterial growth | |
Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Properties : A study demonstrated that the compound exhibited significant antimicrobial activity against various strains of bacteria, suggesting potential applications in treating infections caused by resistant bacteria .
- Cytotoxic Effects : In vitro experiments showed that this compound induced apoptosis in human cancer cell lines, highlighting its potential as an anticancer agent . The mechanism was linked to the activation of caspase pathways.
- Pharmacokinetics : Research on the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics in animal models, suggesting it may be a viable candidate for further development in drug formulation .
Properties
CAS No. |
803727-14-2 |
---|---|
Molecular Formula |
C7H11Cl2OP |
Molecular Weight |
213.04 g/mol |
IUPAC Name |
2-dichlorophosphorylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11Cl2OP/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
InChI Key |
VBVRJIIWKDCPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2P(=O)(Cl)Cl |
Origin of Product |
United States |
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